molecular formula C10H12BrNO2S B2364769 4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide CAS No. 448968-50-1

4-(bromomethyl)-N-cyclopropylbenzene-1-sulfonamide

Cat. No. B2364769
Key on ui cas rn: 448968-50-1
M. Wt: 290.18
InChI Key: ZASDFOSIPZAZDJ-UHFFFAOYSA-N
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Patent
US09265763B2

Procedure details

5 g of 4-(bromomethyl)benzenesulfonyl chloride (18.6 mmol, 1 eq.) were dissolved under argon atmosphere in 82.5 ml of dichloromethane and cooled down at −10° C. internal temperature. A solution of 1.29 ml cyclopropanamine (18.6 mmol, 1 eq.) and 2.59 ml of triethylamine (18.6 mmol, 1 eq.) in 82.5 ml of dichloromethane were added dropwise at −10° C. internal temperature and stirred at this temperature for one hour. The reaction mixture was washed once with 1 M aqueous hydrogen solution and twice with distilled water. The organic layer was dried over sodium sulfate and concentrated in vacuo. The crude product contained a mixture of bromomethyl- and chloromethyl-substituents.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
82.5 mL
Type
solvent
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step Two
Quantity
2.59 mL
Type
reactant
Reaction Step Two
Quantity
82.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[CH:13]1([NH2:16])[CH2:15][CH2:14]1.C(N(CC)CC)C>ClCCl>[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:16][CH:13]2[CH2:15][CH2:14]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
82.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.29 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
2.59 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
82.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed once with 1 M aqueous hydrogen solution and twice with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
a mixture of bromomethyl- and chloromethyl-substituents

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)NC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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